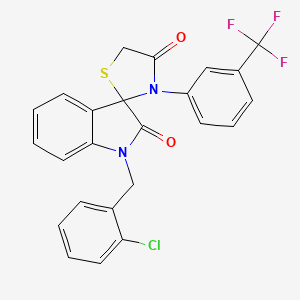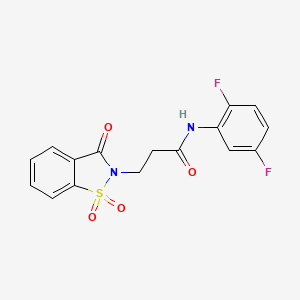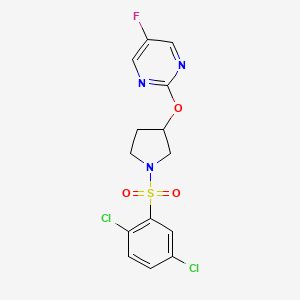
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a chemical entity that appears to be a derivative of pyrrolidine with a sulfonyl group attached to a dichlorophenyl moiety and a fluoropyrimidine group. The structure suggests that it could be a biologically active molecule, potentially useful in pharmaceutical applications due to the presence of the sulfonyl group and the fluoropyrimidine, which are common in drug design for their properties in binding to biological targets.
Synthesis Analysis
The synthesis of related sulfonyl pyrrolidine derivatives has been explored in the literature. For instance, the synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine involves the use of chiral HPLC to separate enantiomers and the use of VCD in conjunction with DFT calculations to assign absolute configuration . Another related synthesis is the preparation of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, which involves a palladium-catalyzed cyanation/reduction sequence and a highly selective monodechlorination . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols to form new 1-(arylsulfonyl)pyrrolidines has been reported . These methods could potentially be adapted for the synthesis of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine.
Molecular Structure Analysis
The molecular structure of sulfonyl pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The sulfonyl group attached to the pyrrolidine ring can significantly affect the molecule's three-dimensional shape and electronic distribution, influencing its binding properties. The stereocenter at the pyrrolidine ring can lead to different enantiomers with distinct biological activities, as seen in the case of the L-type calcium channel blocker .
Chemical Reactions Analysis
The chemical reactivity of sulfonyl pyrrolidine derivatives can involve nucleophilic addition reactions, as demonstrated by the reaction of 2-aminopyrimidines with N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides to afford imidazo[1,2-a]pyrimidin-3-ylsulfonamides . This type of reaction could be relevant for the functionalization of the pyrrolidine ring or the introduction of additional substituents to the core structure of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine are not detailed in the provided papers, we can infer that the presence of the sulfonyl and fluoropyrimidine groups would likely confer polar characteristics to the molecule, affecting its solubility and reactivity. The dichlorophenyl group could add to the molecule's lipophilicity, which is an important factor in drug absorption and distribution. The stereochemistry of the pyrrolidine ring could also influence the compound's physical properties, such as melting point and optical rotation, as well as its pharmacokinetic and pharmacodynamic profiles .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FN3O3S/c15-9-1-2-12(16)13(5-9)24(21,22)20-4-3-11(8-20)23-14-18-6-10(17)7-19-14/h1-2,5-7,11H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZSZNIMOLHRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2,5-Dichlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)

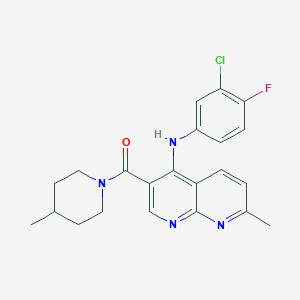
![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-2-carboxylic acid](/img/structure/B3017175.png)
amino}propanoic acid](/img/structure/B3017176.png)
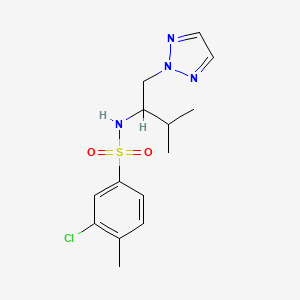

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)
